molecular formula C36H61AlClMgN3O15SSi B1237268 Gastro-caine CAS No. 99232-07-2

Gastro-caine

Cat. No.: B1237268
CAS No.: 99232-07-2
M. Wt: 922.8 g/mol
InChI Key: KNTPQIAPKCWTAR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gastro-caine is a pharmaceutical compound primarily used for its local anesthetic and anti-inflammatory properties in gastrointestinal (GI) therapeutics. Such compounds typically function by inhibiting neuronal sodium channels, reducing pain signals and inflammation in conditions like gastritis or peptic ulcers . Analytical methods for similar compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are critical for quantifying this compound’s pharmacokinetics and purity .

Properties

CAS No.

99232-07-2

Molecular Formula

C36H61AlClMgN3O15SSi

Molecular Weight

922.8 g/mol

InChI

InChI=1S/C19H32N2O4.C17H23NO3.Al.ClH.Mg.H2O4S.3H2O.O.Si/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3;1-18-14-5-6-15(18)9-13(8-14)11-3-2-4-12(7-11)16(10-19)17(20)21;;;;1-5(2,3)4;;;;;/h8-9,15H,4-7,10-14,20H2,1-3H3;2-4,7,13-16,19H,5-6,8-10H2,1H3,(H,20,21);;1H;;(H2,1,2,3,4);3*1H2;;/q;;+3;;+2;;;;;-2;/p-3

InChI Key

KNTPQIAPKCWTAR-UHFFFAOYSA-K

SMILES

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl

Synonyms

Gastro-caine
Gastrocaine

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Properties

Gastro-caine’s efficacy and safety are benchmarked against structurally analogous agents like lidocaine, benzocaine, and procaine. Key parameters include onset time, duration of action, and mucosal adhesion. For instance:

Compound Onset (min) Duration (hr) Mucosal Adhesion Metabolism Pathway
This compound 2–5 3–4 High Hepatic CYP3A4
Lidocaine 1–3 1–2 Moderate Hepatic CYP1A2
Benzocaine 3–7 1–1.5 Low Plasma esterases

This compound exhibits prolonged duration due to enhanced mucosal binding, reducing dosing frequency compared to lidocaine and benzocaine. Its reliance on CYP3A4 metabolism necessitates caution with cytochrome inhibitors .

Analytical Methodologies

Quantitative analysis of this compound and comparators employs HPLC and LC-MS, as validated for caffeine and theobromine in prior studies . For example, simultaneous determination of alkaloids in coffee via LC-MS (detection limit: 0.1 µg/mL) mirrors protocols applicable to this compound’s quality control . Spectral characterization (e.g., UV-Vis absorption) further ensures batch consistency, akin to methods for purine alkaloids .

Metabolic and Functional Differences

Unlike lidocaine, which undergoes rapid hepatic clearance, this compound’s slower metabolism via CYP3A4 prolongs its therapeutic window. This contrasts with ester-based agents like benzocaine, which are hydrolyzed in plasma, increasing overdose risks in patients with esterase deficiencies .

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